Unlike (S)-Atenolol, which exerts its therapeutic effect by selectively blocking β1-adrenergic receptors, (R)-Atenolol exhibits minimal binding affinity for these receptors. [, ] Consequently, it does not elicit significant beta-blocking activity and is considered pharmacologically inactive in this regard.
Studies investigating the vascular effects of (R)-Atenolol have shown that it does not cause direct vasoconstriction or significantly antagonize isoprenaline-induced vasodilation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6